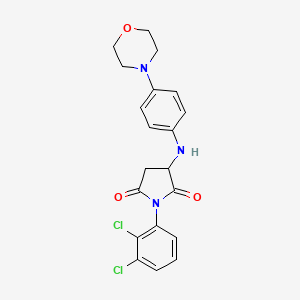
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H19Cl2N3O3 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a dichlorophenyl group and a morpholinophenyl moiety. Its structure suggests potential interactions with biological targets involved in cancer progression.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that related derivatives can inhibit cell growth in various cancer cell lines. For instance, derivatives like 2-phenyl-4-quinolone have demonstrated IC50 values ranging from 0.85 µM to 3.32 µM across different cancer types, indicating strong anti-proliferative effects .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . This suggests that the compound may also trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence shows that certain derivatives can cause G2/M phase arrest in the cell cycle, leading to inhibited proliferation and enhanced apoptosis .
Efficacy Against Cancer Types
This compound has been evaluated against various cancer types:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Hormone-resistant Prostate Cancer | 0.85 | Cell cycle arrest and apoptosis |
| Hepatocellular Carcinoma | 1.81 | Disruption of microtubule dynamics |
| Non-small Cell Lung Cancer | 0.90 | Induction of apoptosis |
| P-glycoprotein-rich Breast Cancer | 1.53 | Inhibition of cell migration |
These findings indicate a broad spectrum of activity against multiple cancer types.
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of pyrrolidine derivatives, it was found that modifications to the structure significantly influenced their biological activity. The compound exhibited potent inhibition against several cancer cell lines with notable selectivity towards tumor cells over normal cells.
Study 2: Mechanistic Insights
Further investigations revealed that the compound could disrupt tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis in treated cells .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-15-2-1-3-17(19(15)22)25-18(26)12-16(20(25)27)23-13-4-6-14(7-5-13)24-8-10-28-11-9-24/h1-7,16,23H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQTLOHQNOZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














